molecular formula C17H16N4O3S2 B2647396 N-[5-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE CAS No. 392294-27-8

N-[5-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE

Cat. No.: B2647396
CAS No.: 392294-27-8
M. Wt: 388.46
InChI Key: YUNUTKDKFUBUIG-UHFFFAOYSA-N
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Description

N-[5-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a furan-2-carboxamide group and a (2,3-dimethylphenyl)carbamoyl methyl sulfanyl moiety. Its structure combines aromatic and heterocyclic elements, which are critical for interactions in biological systems.

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-10-5-3-6-12(11(10)2)18-14(22)9-25-17-21-20-16(26-17)19-15(23)13-7-4-8-24-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNUTKDKFUBUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole and furan intermediates. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.

    Coupling of Intermediates: The final step involves coupling the thiadiazole and furan intermediates using a carbamoylating agent such as carbonyldiimidazole (CDI) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the efficacy of thiadiazole derivatives in combating viral infections. For instance, compounds containing the thiadiazole moiety have shown promising antiviral activity against various viruses, including Dengue virus and Tobacco Mosaic Virus (TMV). In one study, a derivative exhibited an effective concentration (EC50) of 30.57 μM against TMV, indicating significant antiviral potential .

Anticancer Activity

The compound has been investigated for its anticancer properties. Research has demonstrated that certain derivatives possess antiangiogenic effects and can inhibit tumor growth in vivo. A study focusing on thioxothiazolidin-4-one derivatives found that modifications to the thiadiazole structure could enhance anticancer activity against transplantable mouse tumors . The structural features of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide may contribute to similar effects.

Antimicrobial Activity

Another significant application of this compound lies in its antimicrobial properties. Thiadiazole derivatives have been noted for their effectiveness as bactericides and fungicides. The presence of the furan ring in the structure may enhance these properties, making it a candidate for further exploration in agricultural and pharmaceutical contexts .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of chemical compounds. Research has shown that modifications to the furan and thiadiazole rings can significantly impact biological activity. For example, substituents on the thiadiazole ring have been linked to increased potency against specific pathogens .

Synthetic Pathways and Derivative Development

The synthesis of this compound involves various synthetic strategies that allow for the development of novel derivatives with enhanced biological activities. Techniques such as Mannich reactions and coupling reactions are employed to modify the core structure while retaining essential functional groups that confer activity .

Data Table: Summary of Biological Activities

Activity Type Target Effective Concentration (EC50/IC50) Reference
AntiviralDengue Virus2.1 μM
AntiviralTobacco Mosaic Virus30.57 μM
AnticancerMouse TumorVaries by derivative
AntimicrobialVarious Bacteria/FungiNot specified

Mechanism of Action

The mechanism of action of N-[5-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

  • Ortho-substituted phenyl groups (e.g., 2,3-dimethyl in the target vs. 2,4-dimethyl in 7e) may sterically hinder binding to hydrophobic pockets compared to para-substituted analogs like 7d .
  • Higher melting points in oxadiazole derivatives (134–178°C) suggest stronger intermolecular forces (e.g., hydrogen bonding via amino-thiazole) compared to the target compound’s furan-carboxamide groups .

Conformational and Crystallographic Comparisons

highlights a butterfly conformation in 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole, with near-planar thiadiazole and phenyl rings (dihedral angles: 0.8–0.9°) and a 46.3° angle between thiadiazole rings. The target compound’s structure likely adopts a similar conformation, but the furan-2-carboxamide group may introduce torsional strain, altering packing efficiency and solubility.

Crystallographic Parameters () :

  • Lattice dimensions: $ a = 16.8944(14) \, \text{Å}, \, b = 4.1959(5) \, \text{Å}, \, c = 27.107(2) \, \text{Å}, \, \beta = 96.084(8)^\circ $.
  • Comparable derivatives exhibit monoclinic systems, suggesting the target compound may crystallize similarly .

Functional Analogues: Oxadiazoles vs. Thiadiazoles

describes 2-amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles. Replacing oxygen with sulfur in the thiadiazole core increases electron-withdrawing effects and polarizability, which may enhance binding to targets like kinases or proteases. However, oxadiazoles generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation .

Research Findings and Implications

  • Structure-Activity Relationships : Ortho-substituted phenyl groups (e.g., 2,3-dimethyl) may optimize steric and electronic interactions for specific targets, while the thiadiazole core enhances binding versatility .
  • Synthetic Challenges : The furan-2-carboxamide group necessitates careful regioselective synthesis to avoid byproducts common in heterocyclic condensations .
  • Therapeutic Potential: Structural parallels to anti-inflammatory and anti-exudative agents () justify further investigation into the target compound’s bioactivity .

Data Tables

Table 1: Physicochemical Comparison with Structural Analogues

Parameter Target Compound 7c (Oxadiazole) 7d (Oxadiazole) 7e (Oxadiazole)
Molecular Formula C₁₈H₁₈N₄O₂S₂ (est.) C₁₆H₁₇N₅O₂S₂ C₁₆H₁₇N₅O₂S₂ C₁₇H₁₉N₅O₂S₂
Molecular Weight ~407 375 375 389
Melting Point (°C) Not reported 178 165 134

Table 2: Crystallographic Parameters of Thiadiazole Derivatives

Compound (Reference) Crystal System Lattice Parameters (Å, °) Dihedral Angles (°)
Target Compound Not reported Not available Not reported
Derivative Monoclinic $ a = 16.8944(14), \, b = 4.1959(5), \, c = 27.107(2), \, \beta = 96.084(8) $ 46.3 (thiadiazole)

Biological Activity

N-[5-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE is a complex organic compound with potential biological activities that warrant detailed examination. This article delves into its chemical properties, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C22H24N4O2S3
  • Molecular Weight : 472.7 g/mol
  • CAS Number : 1351644-22-8

The structure consists of a furan ring linked to a thiadiazole moiety, which is known for its diverse biological activities. The presence of a dimethylphenyl carbamoyl group and a sulfanyl substituent enhances its potential for interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The structural characteristics of this compound may confer similar properties due to its thiadiazole and furan components.
  • Antitumor Activity : Thiadiazole derivatives have been explored for their antitumor effects. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Antioxidant Properties : The compound may possess antioxidant capabilities due to the presence of phenolic structures, which are known to scavenge free radicals and reduce oxidative stress.

Antimicrobial Activity

A study conducted on related thiadiazole compounds demonstrated their effectiveness against various bacterial strains. For example, compounds that share structural similarities with this compound showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Antitumor Mechanism

Research has revealed that thiadiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies indicated that similar compounds reduced cell viability in various cancer cell lines by more than 50% at concentrations as low as 25 µM .

Case Studies

  • Case Study on Anticancer Activity : A study published in MDPI reported on a series of thiadiazole derivatives that exhibited significant cytotoxicity against breast cancer cells. The lead compound in this series had an IC50 value of 15 µM, indicating potent activity .
  • Case Study on Antimicrobial Efficacy : Another investigation highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), where the compound demonstrated an MIC of 20 µg/mL .

Data Table: Summary of Biological Activities

Biological ActivityReferenceObserved EffectIC50/MIC
Antimicrobial Effective against Gram-positive bacteriaMIC = 10 - 50 µg/mL
Antitumor Induces apoptosis in cancer cellsIC50 = 15 µM
Antioxidant Scavenges free radicalsNot quantified

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing derivatives of 1,3,4-thiadiazole-furan carboxamide compounds?

  • Methodological Answer : Synthesis typically involves coupling reactions between thiadiazole-thiol intermediates and substituted furan-carboxamide moieties. For example, derivatives can be synthesized via nucleophilic substitution at the sulfur atom of the thiadiazole ring using chloroacetamide intermediates. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like disulfide formation. Structural confirmation requires techniques such as 1H^1H-NMR and FT-IR to verify sulfanyl linkages and carbamoyl groups .

Q. How is structural characterization performed for this compound class?

  • Methodological Answer : X-ray crystallography is critical for resolving ambiguities in tautomeric forms (e.g., thiol-thione tautomerism common in thiadiazoles). Spectroscopic methods like 13C^{13}C-NMR and mass spectrometry (HRMS) validate molecular weight and functional groups. For instance, crystallographic data (e.g., C–C bond lengths < 1.40 Å) confirm planarity of the thiadiazole ring, which influences biological activity .

Q. What experimental models are used to evaluate anti-exudative or anti-inflammatory activity?

  • Methodological Answer : Rat models of formalin-induced edema are standard for assessing anti-exudative activity. Dose-response studies (e.g., 10–100 mg/kg) are conducted with reference drugs like indomethacin. Activity is quantified via reduction in paw volume or inflammatory markers (e.g., TNF-α). Structural analogs with electron-withdrawing groups on the aryl carbamoyl moiety often show enhanced efficacy due to improved membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiadiazole-furan hybrids?

  • Methodological Answer : Discrepancies may arise from variations in substituent positioning (e.g., 2,3-dimethylphenyl vs. 3-chlorophenyl). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2). Validate hypotheses using isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters. Cross-correlate with in vivo data to distinguish pharmacophore contributions .

Q. What strategies optimize solubility and bioavailability without compromising activity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., morpholine-sulfonyl) at the furan ring’s 5-position to enhance aqueous solubility. LogP values should be maintained between 2–4 for balanced membrane permeability. Co-crystallization with cyclodextrins or formulation as nanocrystals can improve dissolution rates. Stability studies under physiological pH (1.2–7.4) are essential to assess degradation pathways .

Q. How to design experiments linking structural modifications to environmental fate?

  • Methodological Answer : Use OECD guidelines for hydrolysis (e.g., pH 4–9) and photolysis studies to assess persistence. LC-MS/MS quantifies degradation products. For biotic transformations, soil microcosm experiments measure metabolite formation. Substituents like halogen atoms increase environmental persistence, necessitating QSAR models to predict ecotoxicity .

Methodological Recommendations

  • For Synthesis : Prioritize anhydrous DMF as a solvent to minimize hydrolysis of carbamoyl groups.
  • For Bioassays : Use LPS-induced macrophage models to corroborate in vivo anti-inflammatory data.
  • For Computational Studies : Apply DFT calculations (B3LYP/6-31G*) to model tautomeric equilibria and electronic effects .

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